Carba-NAD

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

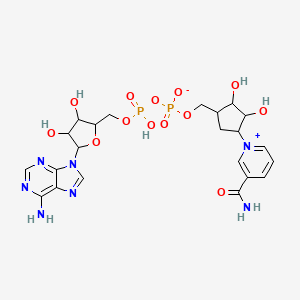

[[5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [4-(3-carbamoylpyridin-1-ium-1-yl)-2,3-dihydroxycyclopentyl]methyl phosphate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H29N7O13P2/c23-19-14-21(26-8-25-19)29(9-27-14)22-18(33)17(32)13(41-22)7-40-44(37,38)42-43(35,36)39-6-11-4-12(16(31)15(11)30)28-3-1-2-10(5-28)20(24)34/h1-3,5,8-9,11-13,15-18,22,30-33H,4,6-7H2,(H5-,23,24,25,26,34,35,36,37,38) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGPLSUKWXXSBCU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C(C1[N+]2=CC=CC(=C2)C(=O)N)O)O)COP(=O)([O-])OP(=O)(O)OCC3C(C(C(O3)N4C=NC5=C(N=CN=C54)N)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H29N7O13P2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

661.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Discovery and Synthesis of Carba-NAD: A Technical Guide for Researchers

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Carba-NAD (Carbanicotinamide Adenine Dinucleotide) is a synthetic analog of β-Nicotinamide Adenine Dinucleotide (NAD+) that has garnered significant attention in biomedical research. Its defining structural feature—the replacement of the ribose oxygen in the nicotinamide riboside moiety with a methylene group—confers remarkable resistance to enzymatic degradation by NAD+-consuming enzymes. This enhanced stability makes this compound an invaluable tool for studying NAD+-dependent signaling pathways and a promising scaffold for the development of novel therapeutics. This technical guide provides a comprehensive overview of the discovery, synthesis, and biological applications of this compound, with a focus on detailed experimental protocols and quantitative data to support researchers in the field.

Introduction: The Significance of NAD+ and the Advent of this compound

β-Nicotinamide Adenine Dinucleotide (NAD+) is a ubiquitous and essential coenzyme in all living cells, playing a central role in a vast array of biological processes.[1][2] It is a critical component of cellular redox reactions, acting as a hydride acceptor in catabolic pathways such as glycolysis, the citric acid cycle, and fatty acid oxidation.[2] Beyond its metabolic functions, NAD+ serves as a substrate for several families of signaling enzymes, including sirtuins (SIRTs), poly(ADP-ribose) polymerases (PARPs), and CD38/157 ectoenzymes.[3][4] These enzymes regulate diverse cellular processes, including DNA repair, gene expression, and calcium signaling.[4][5]

The labile nature of the glycosidic bond linking the nicotinamide and ribose moieties in NAD+ makes it susceptible to cleavage by NAD+-glycohydrolases, limiting its utility in certain experimental contexts.[6] This inherent instability spurred the development of more robust NAD+ analogs. The first synthesis of this compound, a carbocyclic analog of NAD+, was reported by Slama and Simmons in 1988.[3] In this compound, the endocyclic ribose oxygen of the nicotinamide-riboside moiety is replaced by a methylene group, forming a 2,3-dihydroxycyclopentane ring.[6][7] This seemingly subtle modification renders the molecule resistant to enzymatic cleavage, making it a powerful tool to probe the function of NAD+-consuming enzymes without being consumed in the process.[3]

Chemical and Enzymatic Synthesis of this compound

The synthesis of this compound can be achieved through both traditional chemical methods and more modern, efficient enzymatic approaches.

Chemical Synthesis

The traditional chemical synthesis of this compound is a multi-step process that begins with a carbocyclic ribose analog.[5][6] While effective, this method can be challenging, often involving racemic intermediates and requiring extensive purification.

Key Stages of Chemical Synthesis:

-

Preparation of the Cyclopentane Backbone: The synthesis typically starts from (±)-4β-amino-2α,3α-dihydroxy-1β-cyclopentanemethanol.[5][6] This precursor undergoes selective protection of its hydroxyl groups.

-

Introduction of the Pyridinium Ring: The pyridinium moiety is introduced via nucleophilic substitution.[5]

-

Phosphorylation: The 5'-hydroxyl group of the carbocyclic nucleoside analog is phosphorylated.[5]

-

Coupling with Adenosine Monophosphate (AMP): The phosphorylated carbocyclic nicotinamide mononucleotide is then coupled with AMP to form the final this compound dinucleotide.[5][6] This final coupling step often produces a mixture of diastereomers that require chromatographic separation.[6]

Enzymatic Synthesis

Enzymatic synthesis offers a more streamlined and stereospecific route to this compound, leveraging the substrate promiscuity of certain enzymes involved in the NAD+ salvage pathway.[5] This approach typically results in higher yields and simplifies purification.[5]

Core Reaction Steps in Enzymatic Synthesis:

-

Substrate Preparation: The starting material is a carba-analog of nicotinamide riboside, such as 3-Carbamoyl-1-(2,3-dihydroxy-4-hydroxymethyl-cyclopentyl)-pyridinium-methanesulfonate.[5]

-

NRK-Mediated Phosphorylation: A nicotinamide riboside kinase (NRK), often from Homo sapiens, catalyzes the phosphorylation of the 5'-hydroxyl group of the carbocyclic precursor using ATP as the phosphate donor.[5]

-

NMN-AT-Catalyzed Adenylylation: The resulting phosphorylated intermediate (carba-NMN) is then adenylylated by a nicotinamide mononucleotide adenylyltransferase (NMN-AT), typically from Bacillus subtilis or Homo sapiens, using ATP to form this compound.[5]

Quantitative Data Summary

The following tables summarize key quantitative data related to the synthesis and biological activity of this compound.

| Parameter | Chemical Synthesis | Enzymatic Synthesis | Reference(s) |

| Starting Material | (±)-4β-amino-2α,3α-dihydroxy-1β-cyclopentanemethanol | 3-Carbamoyl-1-(2,3-dihydroxy-4-hydroxymethyl-cyclopentyl)-pyridinium-methanesulfonate | [5][6] |

| Key Enzymes | N/A | Nicotinamide Riboside Kinase (NRK), Nicotinamide Mononucleotide Adenylyltransferase (NMN-AT) | [5] |

| Overall Yield | Lower, requires diastereomer separation | 60-70% | [5] |

| Purification | Chromatographic separation of diastereomers | Ion-exchange chromatography | [5][6] |

Table 1: Comparison of Chemical and Enzymatic Synthesis of this compound.

| Enzyme | Species/Source | This compound IC₅₀/Kᵢ | Notes | Reference(s) |

| CD38 | Human | IC₅₀ ≤100 µM | Non-covalent inhibitor | [5] |

| NAD Glycohydrolase | Bungarus fasciatus venom | Inhibition at ≤100 µM | Non-covalent inhibitor | [6] |

| SIRT3 | Human | Forms stable ternary complex | Unreactive substrate analog | [3] |

| SIRT5 | Human | Forms stable ternary complex | Unreactive substrate analog | [3] |

Table 2: Inhibitory and Binding Activity of this compound against NAD+-Consuming Enzymes.

| Property | NAD+ | This compound | Reference(s) |

| Molecular Formula | C₂₁H₂₇N₇O₁₄P₂ | C₂₁H₂₈N₇O₁₃P₂ | [5] |

| Average Molecular Weight | ~663.4 g/mol | ~662.46 g/mol | [5] |

| Enzymatic Stability | Susceptible to cleavage by NAD glycohydrolases | Resistant to cleavage by NAD glycohydrolases | [5][6] |

| Thermostability | Less stable | Retains 95% activity after 24 hours at 50°C (enzymatically synthesized) | [5] |

Table 3: Physicochemical and Stability Comparison of NAD+ and this compound.

Experimental Protocols

The following sections provide detailed methodologies for the synthesis and key biological assays involving this compound.

Enzymatic Synthesis of this compound

This protocol is a composite based on published enzymatic synthesis methods.[5]

Materials:

-

3-Carbamoyl-1-(2,3-dihydroxy-4-hydroxymethyl-cyclopentyl)-pyridinium-methanesulfonate

-

Recombinant human Nicotinamide Riboside Kinase (NRK)

-

Recombinant Bacillus subtilis or human Nicotinamide Mononucleotide Adenylyltransferase (NMN-AT)

-

ATP (Adenosine triphosphate)

-

Reaction Buffer (e.g., Tris-HCl, pH 7.5, containing MgCl₂)

-

Ion-exchange chromatography resin (e.g., Dowex)

-

HPLC system for analysis

Protocol:

-

Phosphorylation Reaction:

-

In a suitable reaction vessel, prepare a reaction mixture containing the starting carba-nicotinamide riboside analog, ATP, and MgCl₂ in the reaction buffer.

-

Initiate the reaction by adding recombinant NRK enzyme.

-

Incubate the reaction at 37°C for approximately 2 hours, or until HPLC analysis indicates >90% conversion to the phosphorylated intermediate (carba-NMN).[5]

-

-

Adenylylation Reaction:

-

To the reaction mixture containing carba-NMN, add an additional aliquot of ATP.

-

Initiate the second step by adding recombinant NMN-AT enzyme.

-

Continue the incubation at 37°C, monitoring the formation of this compound by HPLC.

-

-

Purification:

-

Terminate the enzymatic reaction, for example, by heat inactivation of the enzymes.

-

Purify the synthesized this compound from the reaction mixture using ion-exchange chromatography.

-

Elute the bound this compound and collect the relevant fractions.

-

Analyze the purity of the final product by HPLC and confirm its identity by mass spectrometry and NMR.

-

CD38 Inhibition Assay

This fluorometric assay measures the inhibition of CD38's NAD-glycohydrolase activity using a fluorescent NAD+ analog.

Materials:

-

Recombinant human CD38 enzyme

-

This compound (or other test inhibitors)

-

1,N⁶-etheno-NAD⁺ (ε-NAD⁺) as the substrate

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

96-well black microplate

-

Fluorescence plate reader

Protocol:

-

Assay Preparation:

-

Prepare serial dilutions of this compound in the assay buffer.

-

In the wells of a 96-well plate, add the diluted this compound or vehicle control.

-

Add the recombinant CD38 enzyme to each well (except for no-enzyme controls).

-

Pre-incubate the plate at 37°C for a defined period (e.g., 15 minutes).

-

-

Reaction Initiation and Measurement:

-

Initiate the reaction by adding the ε-NAD⁺ substrate to all wells.

-

Immediately place the plate in a fluorescence plate reader pre-heated to 37°C.

-

Measure the increase in fluorescence intensity (Excitation/Emission wavelengths appropriate for ε-ADP-ribose) over time.

-

-

Data Analysis:

-

Calculate the rate of the enzymatic reaction from the linear portion of the fluorescence versus time plot.

-

Determine the percent inhibition of CD38 activity at each concentration of this compound.

-

Calculate the IC₅₀ value by fitting the dose-response data to a suitable model.

-

Sirtuin Deacylation Assay

This assay can be used to confirm that this compound acts as an unreactive analog in the presence of sirtuins.

Materials:

-

Recombinant human sirtuin (e.g., SIRT3 or SIRT5)

-

Acetylated peptide substrate specific for the sirtuin

-

This compound

-

NAD+ (for positive control)

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing KCl, MgCl₂, and a reducing agent like DTT)

-

HPLC-MS system for analysis

Protocol:

-

Reaction Setup:

-

In separate reaction tubes, combine the sirtuin enzyme and the acetylated peptide substrate in the assay buffer.

-

To the respective tubes, add this compound, NAD+ (positive control), or buffer (negative control).

-

Incubate the reactions at 37°C for a specified time (e.g., 60 minutes).

-

-

Reaction Quenching and Analysis:

-

Stop the reactions, for example, by adding a quenching solution such as trifluoroacetic acid.

-

Analyze the reaction mixtures by HPLC-MS to separate and quantify the acetylated and deacetylated peptide substrate.

-

-

Data Interpretation:

-

In the positive control (with NAD+), a significant amount of deacetylated peptide should be observed.

-

In the presence of this compound, there should be no significant deacetylation of the peptide, demonstrating that this compound does not support the sirtuin-catalyzed deacetylation reaction.

-

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways involving NAD+-consuming enzymes and the general workflows for the synthesis and analysis of this compound.

Caption: NAD+ signaling pathways and the inhibitory role of this compound.

Caption: Workflow for the enzymatic synthesis of this compound.

Caption: Experimental workflow for a CD38 inhibition assay using this compound.

Conclusion

This compound has proven to be an indispensable tool for dissecting the complex roles of NAD+ in cellular signaling. Its resistance to enzymatic degradation allows for the specific and stable inhibition of NAD+-consuming enzymes, providing researchers with a means to study their functions in vitro and in cellular models. The development of efficient enzymatic synthesis routes has made this compound more accessible, facilitating its broader application. This technical guide provides a foundational resource for researchers interested in utilizing this compound, offering insights into its synthesis, quantitative properties, and application in key biological assays. Further research into this compound and its derivatives holds the potential to uncover new therapeutic strategies for a range of diseases associated with dysregulated NAD+ metabolism.

References

- 1. NMR characterization and ligand binding site of the stem–loop 2 motif from the Delta variant of SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. EP2459728A1 - Enzymatic synthesis of this compound - Google Patents [patents.google.com]

- 3. Carbanicotinamide adenine dinucleotide: synthesis and enzymological properties of a carbocyclic analogue of oxidized nicotinamide adenine dinucleotide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Chemical synthesis of 2″OMeNAD+ and its deployment as an RNA 2′-phosphotransferase (Tpt1) ‘poison’ that traps the enzyme on its abortive RNA-2′-PO4-(ADP-2″OMe-ribose) reaction intermediate - PMC [pmc.ncbi.nlm.nih.gov]

- 5. carba Nicotinamide Adenine Dinucleotide Phosphate: Robust Cofactor for Redox Biocatalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. WO2011012270A1 - Enzymatic synthesis of this compound - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

Carba-NAD: A Non-Hydrolyzable NAD+ Analog for Research and Drug Development

An In-depth Technical Guide

For: Researchers, scientists, and drug development professionals.

Abstract

Nicotinamide adenine dinucleotide (NAD+) is a cornerstone of cellular metabolism and signaling, acting as a critical cofactor and substrate for a myriad of enzymes. Its inherent instability, however, presents challenges for in vitro and in vivo studies. Carba-NAD, a synthetic carbocyclic analog of NAD+, overcomes this limitation by replacing the labile ribose moiety with a stable cyclopentane ring. This modification renders it resistant to enzymatic hydrolysis by NAD+-consuming enzymes, such as CD38, PARPs, and sirtuins. This technical guide provides a comprehensive overview of this compound, detailing its synthesis, biochemical properties, and applications as a research tool and potential therapeutic lead. We present quantitative data on its interactions with key enzymes, detailed experimental protocols for its use, and visualizations of relevant biological pathways and experimental workflows.

Introduction to this compound

This compound, or carbanicotinamide adenine dinucleotide, is a structural analog of β-Nicotinamide Adenine Dinucleotide (NAD+).[1] The defining feature of this compound is the substitution of the D-ribose ring of the nicotinamide ribonucleoside with a 2,3-dihydroxycyclopentane ring.[2] This carbocyclic modification makes the N-glycosidic bond resistant to cleavage by NAD-glycohydrolases, rendering the molecule non-hydrolyzable.[3][4] This stability makes this compound an invaluable tool for studying NAD+-dependent enzymes and pathways without the complication of substrate depletion.[4]

Synthesis of this compound

The synthesis of this compound can be achieved through both chemical and enzymatic routes.

Chemical Synthesis

The traditional chemical synthesis of this compound is a multi-step process that begins with a protected carbocyclic amine.[5] A key step involves the coupling of the carbocyclic nicotinamide mononucleotide with adenosine monophosphate to form the dinucleotide.[2] While effective, chemical synthesis can be complex and may result in a mixture of diastereomers that require separation.[2]

Enzymatic Synthesis

Enzymatic synthesis offers a more efficient and stereospecific alternative for producing this compound.[6] This method typically involves a two-step, one-pot reaction:

-

Phosphorylation: A carbocyclic nicotinamide riboside analog is phosphorylated by a nicotinamide riboside kinase (NRK) to yield carbocyclic nicotinamide mononucleotide (Carba-NMN).

-

Adenylylation: The resulting Carba-NMN is then adenylylated by a nicotinamide mononucleotide adenylyltransferase (NMNAT) to produce this compound.

This enzymatic approach has been patented and offers high yields and purity.[6]

Biochemical Properties and Quantitative Data

This compound's primary biochemical property is its resistance to hydrolysis by NAD+-consuming enzymes. This makes it a potent tool for inhibiting these enzymes and for co-crystallization studies to elucidate their active sites.

Table 1: Inhibition of NAD+-Consuming Enzymes by this compound Analogs

| Enzyme | Species | Analog | Inhibition Type | Ki / IC50 | Reference |

| CD38 | Human | pseudothis compound | Competitive | Ki = 148 µM (recombinant) | [1][7] |

| Ki = 180 µM (native) | [1][7] | ||||

| CD38 | Dog (spleen) | pseudothis compound | Non-competitive | Kis = 47 µM, Kii = 198 µM | [1][7] |

| CD38 | Mouse | This compound & pseudothis compound | No significant inhibition | > 1 mM | [1][7] |

| NAD-glycohydrolase | Bungarus fasciatus (venom) | pseudothis compound | Competitive | Ki = 35 µM | [8] |

| NAD-glycohydrolase | Cow (brain) | pseudothis compound | Competitive | Ki = 6.7 µM | [8] |

| NAD-glycohydrolase | Sheep (brain) | pseudothis compound | Competitive | Ki = 31 µM | [8] |

| PARP-1 | Human | This compound | Modest inhibition at high concentrations | Not determined | [3] |

Note: pseudothis compound, a diastereomer of this compound, is often found to be a more potent inhibitor of certain NADases.[1][7][8]

Role in Elucidating Enzyme Mechanisms

Sirtuins

This compound has been instrumental in understanding the mechanism of sirtuins, a class of NAD+-dependent deacetylases. As an unreactive substrate analog, it allows for the formation of stable ternary complexes of the sirtuin enzyme, the acetylated peptide substrate, and the NAD+ analog.[9] X-ray crystallography of these complexes has provided critical snapshots of the sirtuin active site, revealing the binding modes of both the substrate and the cofactor.[9]

Figure 1: Sirtuin deacetylation mechanism and the role of this compound.

CD38 and other NAD-glycohydrolases

This compound and its diastereomer, pseudothis compound, have been used to probe the active sites of CD38 and other NAD-glycohydrolases.[1] Studies have shown that pseudothis compound is a competitive inhibitor of human CD38, indicating that it binds to the active site in a manner similar to NAD+.[1][7] The resistance of this compound analogs to hydrolysis allows for detailed kinetic studies of enzyme inhibition without the confounding factor of substrate depletion.

Poly(ADP-ribose) Polymerases (PARPs)

The interaction of this compound with PARP-1 is a subject of ongoing investigation. While some studies suggest that this compound does not bind efficiently to PARP-1 and shows only modest inhibition at high concentrations, others list PARPs as enzymes resistant to this compound, implying an interaction.[3][4] This discrepancy may arise from differences in experimental conditions or the specific PARP family member being studied. One hypothesis is that this compound may have a low affinity for the primary NAD+ binding site but could potentially interact with the acceptor site for ADP-ribose chain elongation.[3] Further research is needed to fully elucidate the nature of this interaction.

Experimental Protocols

The following are generalized protocols that can be adapted for the use of this compound in various experimental settings.

Enzyme Inhibition Assay (General Protocol)

This protocol can be used to determine the inhibitory effect of this compound on a purified NAD+-consuming enzyme.

Materials:

-

Purified enzyme (e.g., CD38, Sirtuin)

-

NAD+ (substrate)

-

This compound (inhibitor)

-

Assay buffer specific to the enzyme

-

Detection reagent (e.g., a fluorescent probe that detects a product of the enzymatic reaction)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare a series of dilutions of this compound in the assay buffer.

-

In a 96-well plate, add the purified enzyme to each well.

-

Add the different concentrations of this compound to the wells. Include a control with no inhibitor.

-

Pre-incubate the enzyme and inhibitor for a set time at the optimal temperature for the enzyme.

-

Initiate the reaction by adding a fixed concentration of NAD+.

-

Monitor the reaction kinetics by measuring the signal from the detection reagent over time using a microplate reader.

-

Calculate the initial reaction velocities for each inhibitor concentration.

-

Plot the reaction velocity against the inhibitor concentration to determine the IC50 value. Further kinetic analysis can be performed to determine the Ki and the mode of inhibition.

Figure 2: General workflow for an enzyme inhibition assay with this compound.

Cellular NAD+ Level Measurement

This protocol can be used to assess the effect of this compound on intracellular NAD+ levels, which can be indicative of its interaction with cellular NADases.

Materials:

-

Cultured cells

-

This compound

-

Cell lysis buffer

-

NAD+/NADH quantification kit

-

Microplate reader

Procedure:

-

Seed cells in a multi-well plate and allow them to adhere.

-

Treat the cells with varying concentrations of this compound for a specified period. Include an untreated control.

-

Wash the cells with PBS and then lyse them using the appropriate lysis buffer.

-

Quantify the protein concentration in each lysate for normalization.

-

Use a commercial NAD+/NADH quantification kit to measure the NAD+ levels in the cell lysates according to the manufacturer's instructions.

-

Normalize the NAD+ levels to the protein concentration.

-

Compare the NAD+ levels in this compound-treated cells to the untreated control.

Signaling Pathways and this compound

This compound is a valuable tool for dissecting signaling pathways that are regulated by NAD+ availability.

Figure 3: Overview of NAD+ signaling pathways and points of intervention for this compound.

By inhibiting NADases like CD38, this compound can be used to study the downstream consequences of increased NAD+ availability on sirtuin and PARP activity. Conversely, by acting as a stable analog for sirtuins, it allows for the isolation and study of their specific functions without the dynamic fluctuations of NAD+ levels.

Conclusion and Future Directions

This compound is a powerful and versatile tool for researchers in both academia and industry. Its non-hydrolyzable nature provides a stable platform for a wide range of applications, from fundamental enzymology and structural biology to cellular signaling studies and high-throughput screening for drug discovery. While its interactions with some enzyme families, like PARPs, require further clarification, its utility in dissecting the roles of sirtuins and CD38 is well-established. Future research will likely focus on the development of more potent and selective this compound derivatives, as well as exploring its therapeutic potential in diseases characterized by dysregulated NAD+ metabolism. The continued use of this compound and its analogs will undoubtedly lead to a deeper understanding of the intricate roles of NAD+ in health and disease.

References

- 1. Inhibition of the intrinsic NAD+ glycohydrolase activity of CD38 by carbocyclic NAD analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 2. carba Nicotinamide Adenine Dinucleotide Phosphate: Robust Cofactor for Redox Biocatalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. NAD+ analog reveals PARP-1 substrate-blocking mechanism and allosteric communication from catalytic center to DNA-binding domains - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Carbanicotinamide Adenine Dinucleotide | High Purity [benchchem.com]

- 5. Structural basis for nicotinamide cleavage and ADP-ribose transfer by NAD+-dependent Sir2 histone/protein deacetylases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. EP2459728A1 - Enzymatic synthesis of this compound - Google Patents [patents.google.com]

- 7. Inhibition of the intrinsic NAD+ glycohydrolase activity of CD38 by carbocyclic NAD analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Inhibition of NAD glycohydrolase and ADP-ribosyl transferases by carbocyclic analogues of oxidized nicotinamide adenine dinucleotide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis of this compound and the structures of its ternary complexes with SIRT3 and SIRT5. | Semantic Scholar [semanticscholar.org]

An In-depth Technical Guide to the Biochemical and Physical Properties of Carbanicotinamide Adenine Dinucleotide (Carba-NAD)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core biochemical and physical properties of Carbanicotinamide Adenine Dinucleotide (Carba-NAD), a chemically stabilized analog of β-Nicotinamide Adenine Dinucleotide (NAD+). Its enhanced stability against enzymatic degradation makes it an invaluable tool for studying NAD+-dependent biological processes.

Core Physicochemical Properties

This compound is a synthetic NAD+ analog where the ribose moiety linked to the nicotinamide is replaced by a carbocyclic ring.[1][2][3] This structural modification, specifically the substitution of a methylene group for the oxygen atom in the ribose ring, confers significant resistance to cleavage by NAD+ glycohydrolases and other NAD+-consuming enzymes.[4][5] This stability allows for more controlled studies of NAD+-dependent pathways without the complication of rapid cofactor depletion.[4]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₂₂H₂₉N₇O₁₃P₂ | [6] |

| Molecular Weight | 661.45 g/mol | [6][7] |

| Exact Mass | 661.13 g/mol | [6] |

| Appearance | Solid at room temperature | [6] |

| LogP | -5.4 | [6] |

| Hydrogen Bond Donor Count | 7 | [6] |

| Hydrogen Bond Acceptor Count | 17 | [6] |

| Rotatable Bond Count | 11 | [6] |

| Complexity | 1120 | [6] |

Biochemical Properties and Biological Functions

This compound serves as a co-substrate for a variety of dehydrogenases and other NAD+-utilizing enzymes, participating in critical cellular processes.[4] Its primary biochemical value lies in its resistance to enzymatic degradation, making it a superior tool for investigating NAD+-dependent signaling pathways.[4]

Key Biological Roles:

-

DNA Repair: this compound is involved in base excision repair (BER) and double-strand break (DSB) repair by promoting homologous recombination through poly-ADP-ribosylation.[4]

-

Transcription Regulation: It can modulate chromatin structure, affecting the activity of RNA polymerase II and thus acting as both a positive and negative regulator of transcription.[4]

-

Protein Modification: this compound facilitates the ADP-ribosylation of various proteins, influencing their function under cellular stress.[4]

-

Enzyme Inhibition: Due to its non-hydrolyzable nature, this compound acts as an unreactive substrate analog and a non-covalent inhibitor of certain NAD-consuming enzymes.[1][2][3] For example, it is a known inhibitor of the soluble NAD glycohydrolase from Bungarus fasciatus venom and CD38.[4][5]

Table 2: Quantitative Biochemical Data for this compound

| Parameter | Enzyme/System | Value | Reference |

| IC₅₀ | CD38 | ≤100 µM | [4] |

| Inhibition of NAD glycohydrolase | Bungarus fasciatus venom | Effective at ≤100 µM | [5] |

| Kᵢ (psi-carba-NAD) | Bungarus fasciatus venom NAD glycohydrolase | 35 µM | [8] |

| Kᵢ (psi-carba-NAD) | Cow brain NAD glycohydrolase | 6.7 µM | [8] |

| Kᵢ (psi-carba-NAD) | Sheep brain NAD glycohydrolase | 31 µM | [8] |

| Catalytic Efficiency (k_cat/K_m) for Enzymatic Synthesis | NMN-AT from Bacillus subtilis | 1.2 × 10⁴ M⁻¹s⁻¹ | [4] |

Note: psi-carba-NAD is a diastereomer of this compound.

Experimental Protocols

The traditional chemical synthesis of this compound is a multi-step process.[4][5] An improved method reports a pyrophosphate coupling step with approximately 60% yield.[1][2][3]

Workflow for Chemical Synthesis:

References

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Synthesis of this compound and the structures of its ternary complexes with SIRT3 and SIRT5 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Carbanicotinamide Adenine Dinucleotide | High Purity [benchchem.com]

- 5. Carbanicotinamide adenine dinucleotide: synthesis and enzymological properties of a carbocyclic analogue of oxidized nicotinamide adenine dinucleotide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound | inhibitor/agonist | CAS 112345-60-5 | Buy this compound from Supplier InvivoChem [invivochem.com]

- 7. Carbanicotinamide adenine dinucleotide | C22H29N7O13P2 | CID 163883 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Inhibition of NAD glycohydrolase and ADP-ribosyl transferases by carbocyclic analogues of oxidized nicotinamide adenine dinucleotide - PubMed [pubmed.ncbi.nlm.nih.gov]

The Dual Nature of Carba-NAD: A Technical Guide to its Mechanism of Action in Enzymatic Reactions

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carba-NAD (carbanicotinamide adenine dinucleotide) is a synthetic analog of the ubiquitous coenzyme nicotinamide adenine dinucleotide (NAD+). Its unique structural modification—the replacement of the ribose moiety linked to the nicotinamide ring with a carbocyclic sugar—confers remarkable stability against enzymatic hydrolysis. This property makes this compound an invaluable tool for elucidating the mechanisms of NAD+-dependent enzymes and a potential scaffold for the development of novel therapeutics. This technical guide provides an in-depth analysis of the mechanism of action of this compound, detailing its role as both a substrate and an inhibitor in various enzymatic reactions.

Core Mechanism of Action: A Tale of Two Fates

The central feature governing the biochemical activity of this compound is the substitution of the N-glycosidic bond, which is the primary target of NAD+-hydrolyzing enzymes (NAD glycohydrolases), with a carbon-carbon bond. This alteration renders this compound resistant to cleavage, fundamentally changing its interaction with NAD+-dependent enzymes.[1] Consequently, this compound exhibits a dual mechanism of action:

-

As a Substrate: For certain dehydrogenases, this compound can mimic the function of NAD+ by accepting a hydride ion, leading to its reduction to Carba-NADH.

-

As an Inhibitor: For enzymes that catalyze the cleavage of the N-glycosidic bond of NAD+, such as sirtuins and CD38, this compound acts as a non-hydrolyzable analog, binding to the active site and inhibiting the enzymatic reaction.

Data Presentation: Quantitative Analysis of this compound Interactions

The following tables summarize the available quantitative data on the interaction of this compound and its diastereomer, pseudothis compound, with various enzymes.

| Enzyme | Organism | Analog | Kinetic Parameter | Value | Inhibition Type | Reference(s) |

| CD38 | Homo sapiens | pseudothis compound | Ki | 148 µM (recombinant) | Competitive | [2],[3] |

| Ki | 180 µM (native) | Competitive | [2],[3] | |||

| NAD+ Glycohydrolase | Canis lupus familiaris (spleen) | pseudothis compound | Kis | 47 µM | Non-competitive | [2],[3] |

| Kii | 198 µM | [2],[3] |

Mechanism of Inhibition: A Closer Look at Key Enzymes

Sirtuins: Halting the Deacetylation Cascade

Sirtuins are a class of NAD+-dependent deacetylases that play crucial roles in cellular regulation. The catalytic mechanism involves the cleavage of NAD+ and the transfer of an acetyl group from a lysine residue of a substrate protein to the ADP-ribose moiety. This compound, being non-hydrolyzable, acts as a potent inhibitor by binding to the sirtuin active site, mimicking the binding of NAD+ but preventing the subsequent cleavage and deacetylation steps.[4][5]

Caption: Sirtuin deacetylation pathway and its inhibition by this compound.

CD38: Blocking the NAD+ Glycohydrolase Activity

CD38 is a multifunctional enzyme that exhibits NAD+ glycohydrolase activity, hydrolyzing NAD+ to cyclic ADP-ribose (cADPR) and nicotinamide. This enzymatic action is crucial for calcium signaling. This compound and its diastereomers act as competitive inhibitors of CD38 by binding to the active site and preventing the hydrolysis of NAD+.[2][3][6][7] The diastereomer pseudothis compound has been shown to be a more potent inhibitor of human CD38 than this compound itself.[2][3]

Caption: Competitive inhibition of CD38 by this compound.

Experimental Protocols

Sirtuin Activity Assay (Fluorogenic)

This protocol is adapted from commercially available kits and published methodologies.

1. Reagents:

-

Sirtuin enzyme (e.g., recombinant human SIRT1, SIRT2, or SIRT3)

-

Fluorogenic acetylated peptide substrate (e.g., based on p53 or other known sirtuin substrates)

-

NAD+ solution

-

This compound solution (for inhibition studies)

-

Sirtuin assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)

-

Developer solution (containing a protease to cleave the deacetylated peptide and release the fluorophore)

-

96-well black microplate

2. Procedure:

-

Prepare serial dilutions of this compound in sirtuin assay buffer.

-

In the wells of the microplate, add the following in order:

-

Sirtuin assay buffer

-

Sirtuin enzyme solution

-

This compound or vehicle control

-

-

Incubate for 10-15 minutes at 37°C to allow for inhibitor binding.

-

Initiate the reaction by adding the NAD+ solution followed immediately by the fluorogenic acetylated peptide substrate.

-

Incubate the plate at 37°C for 30-60 minutes.

-

Stop the reaction by adding the developer solution.

-

Incubate for an additional 10-15 minutes at 37°C.

-

Measure the fluorescence using a microplate reader at the appropriate excitation and emission wavelengths for the fluorophore.

3. Data Analysis:

-

Calculate the percentage of inhibition for each concentration of this compound.

-

Plot the percentage of inhibition against the logarithm of the this compound concentration to determine the IC50 value.

-

To determine the Ki, perform the assay at various concentrations of both NAD+ and this compound and analyze the data using Michaelis-Menten and Lineweaver-Burk plots.

CD38 NAD+ Glycohydrolase Activity Assay (Fluorometric)

This protocol is based on the hydrolysis of the fluorescent NAD+ analog, 1,N6-etheno-NAD+ (ε-NAD+).

1. Reagents:

-

CD38 enzyme (recombinant or from cell lysates)

-

ε-NAD+ substrate

-

This compound or pseudothis compound solution (for inhibition studies)

-

CD38 assay buffer (e.g., 25 mM Tris-HCl, pH 7.5)

-

96-well white or black microplate

2. Procedure:

-

Prepare serial dilutions of this compound or pseudothis compound in CD38 assay buffer.

-

In the wells of the microplate, add the following in order:

-

CD38 assay buffer

-

CD38 enzyme solution

-

This compound/pseudothis compound or vehicle control

-

-

Incubate for 10 minutes at room temperature.

-

Initiate the reaction by adding the ε-NAD+ substrate.

-

Immediately measure the fluorescence in a kinetic mode for 15-30 minutes at an excitation wavelength of 300 nm and an emission wavelength of 410 nm.

3. Data Analysis:

-

Determine the initial reaction velocity (V0) from the linear portion of the fluorescence versus time plot.

-

Calculate the percentage of inhibition for each inhibitor concentration.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

To determine the Ki for competitive inhibition, perform the assay with varying concentrations of both ε-NAD+ and the inhibitor, and analyze the data using a Dixon plot or by fitting to the competitive inhibition model.

Conclusion

This compound stands as a versatile and powerful tool in the study of NAD+-dependent enzymes. Its resistance to hydrolysis allows for the distinct characterization of its function as either a stable substrate analog or a potent inhibitor. While its inhibitory effects on sirtuins and CD38 are well-documented, further quantitative analysis of its substrate kinetics with dehydrogenases is warranted. The experimental protocols and mechanistic diagrams provided in this guide offer a solid foundation for researchers to explore the multifaceted roles of this compound in enzymatic reactions, paving the way for new discoveries in cellular metabolism and drug development.

References

- 1. Mechanism of Inhibition of the Human Sirtuin Enzyme SIRT3 by Nicotinamide: Computational and Experimental Studies | PLOS One [journals.plos.org]

- 2. Inhibition of the intrinsic NAD+ glycohydrolase activity of CD38 by carbocyclic NAD analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Inhibition of the intrinsic NAD+ glycohydrolase activity of CD38 by carbocyclic NAD analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Mechanism of Sirt1 NAD+-dependent Protein Deacetylase Inhibition by Cysteine S-Nitrosation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Mechanisms and Molecular Probes of Sirtuins - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The Pharmacology of CD38/NADase: An emerging target for cancer and aging diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Insights into the Mechanism of Bovine CD38/NAD+Glycohydrolase from the X-Ray Structures of Its Michaelis Complex and Covalently-Trapped Intermediates | PLOS One [journals.plos.org]

The Role of Carba-NAD in Advancing Research on NAD-Consuming Enzymes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nicotinamide adenine dinucleotide (NAD+) is a cornerstone of cellular metabolism, acting as a critical coenzyme in redox reactions and as a substrate for a diverse group of enzymes known as NAD-consuming enzymes. These enzymes, which include sirtuins (SIRTs), poly(ADP-ribose) polymerases (PARPs), and CD38/CD157, play pivotal roles in a myriad of cellular processes, from DNA repair and gene expression to calcium signaling and aging. The study of these enzymes is paramount for understanding fundamental biology and for the development of novel therapeutics for a range of diseases, including cancer, metabolic disorders, and neurodegenerative conditions.

A significant challenge in studying NAD-consuming enzymes is the transient nature of their interaction with NAD+, which is rapidly hydrolyzed during the enzymatic reaction. To overcome this hurdle, researchers have developed non-hydrolyzable NAD+ analogs that can bind to these enzymes without being consumed. Among these, Carbanicotinamide Adenine Dinucleotide (Carba-NAD) has emerged as a powerful tool.

This technical guide provides an in-depth overview of the role of this compound in the investigation of NAD-consuming enzymes. It is designed to equip researchers, scientists, and drug development professionals with a comprehensive understanding of this compound's properties, its applications in studying SIRTs, PARPs, and CD38, and detailed experimental protocols for its use.

This compound: A Stable Analog for Unraveling Enzyme Mechanisms

This compound is a synthetic analog of NAD+ in which the ribose sugar of the nicotinamide riboside moiety is replaced by a 2,3-dihydroxycyclopentane ring.[1][2] This single substitution of a methylene group for an oxygen atom renders the glycosidic bond resistant to enzymatic cleavage by NAD-consuming enzymes.[3][4] This key characteristic makes this compound an invaluable tool for:

-

Structural Biology: Trapping enzymes in their NAD+-bound state for X-ray crystallography and other structural studies, providing a static snapshot of the enzyme-substrate complex.[1][3]

-

Enzyme Kinetics: Acting as a competitive or non-competitive inhibitor to probe the active site and determine binding affinities.[2]

-

Inhibitor Screening: Serving as a tool in the development and characterization of novel small molecule inhibitors.

The enhanced stability of this compound compared to its natural counterpart also makes it suitable for long-duration experiments and high-throughput screening applications.[5]

References

- 1. researchgate.net [researchgate.net]

- 2. Synthesis of this compound and the structures of its ternary complexes with SIRT3 and SIRT5. | Semantic Scholar [semanticscholar.org]

- 3. researchgate.net [researchgate.net]

- 4. Microscale Thermophoresis as a Tool to Study Protein Interactions and Their Implication in Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Therapeutic Potential and Activity Modulation of the Protein Lysine Deacylase Sirtuin 5 - PMC [pmc.ncbi.nlm.nih.gov]

A Deep Dive into the Structural Disparities Between Carba-NAD and NAD+: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the structural and functional differences between the naturally occurring coenzyme Nicotinamide Adenine Dinucleotide (NAD+) and its synthetic carbocyclic analog, Carba-NAD (carbanicotinamide adenine dinucleotide). Understanding these distinctions is crucial for researchers leveraging this compound as a tool to investigate NAD-dependent enzymatic processes and for professionals in drug development targeting these pathways.

Core Structural Distinction: A Carbocyclic Substitution

The fundamental structural difference between this compound and NAD+ lies in the nicotinamide riboside moiety. In this compound, the oxygen atom within the ribose ring adjacent to the anomeric carbon is replaced by a methylene group (-CH2-).[1][2][3][4] This substitution of a furanose oxygen for a methylene group effectively transforms the ribose ring into a 2,3-dihydroxycyclopentane ring.[5][6] This seemingly subtle alteration has profound implications for the molecule's chemical stability and biological activity.

DOT script for the structural comparison:

A diagram illustrating the key structural difference between NAD+ and this compound.

Comparative Analysis: Physicochemical and Biochemical Properties

The structural modification in this compound directly influences its properties, making it a valuable tool for studying NAD-dependent enzymes.

| Property | NAD+ | This compound | References |

| Molecular Formula | C21H27N7O14P2 | C21H28N7O13P2 | [7] |

| Molecular Weight | ~663.43 g/mol | ~662.46 g/mol | [7] |

| Chemical Stability | Prone to hydrolysis of the N-glycosidic bond | Significantly more stable; resistant to hydrolysis | [6][7] |

| Enzymatic Cleavage | Substrate for NAD glycohydrolases (e.g., CD38) | Resistant to cleavage by NAD glycohydrolases | [5][7] |

| Redox Activity | Acts as a coenzyme in redox reactions (NAD+/NADH) | Retains redox activity (this compound/Carba-NADH) | [5][7] |

| Enzyme Inhibition | Natural substrate | Non-covalent inhibitor of some NAD-consuming enzymes | [5][7] |

Experimental Protocols: A Methodological Overview

The synthesis and analysis of this compound involve specific chemical and analytical techniques. The following provides a generalized overview of key experimental protocols.

Synthesis of this compound

An improved synthesis method involves a pyrophosphate coupling reaction that achieves approximately a 60% yield.[1][3]

Workflow for this compound Synthesis:

A simplified workflow for the chemical synthesis of this compound.

Structural and Functional Characterization

1. X-ray Crystallography: This technique is employed to determine the three-dimensional structure of this compound in complex with target enzymes, such as SIRT3 and SIRT5.[1][3] This provides critical insights into the binding mode of the analog and the enzyme's active site.

2. Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H, 13C, and 2D NMR are used to confirm the chemical structure of synthesized this compound and its intermediates.[1]

3. Enzyme Kinetics Assays: To evaluate the functional consequences of the structural modification, kinetic parameters such as Km and Vmax are determined for enzymes like alcohol dehydrogenase using this compound as a substrate.[5] These studies have shown that for some dehydrogenases, the kinetic parameters of this compound are comparable to those of NAD+.[5][7]

4. NAD Glycohydrolase Activity Assay: The resistance of this compound to enzymatic cleavage is confirmed by incubating it with NAD glycohydrolases (e.g., from Bungarus fasciatus venom or human CD38) and monitoring for the absence of degradation products.[5]

Impact on NAD+ Signaling Pathways

NAD+ is a critical signaling molecule involved in numerous cellular processes, acting as a substrate for enzymes like sirtuins and poly(ADP-ribose) polymerases (PARPs).[8][9] Because this compound is resistant to the nicotinamide displacement reactions catalyzed by these enzymes, it serves as an unreactive analog that can be used to study their mechanisms.[2][3]

Simplified NAD+ Consumption Pathway and the Role of this compound:

This compound acts as a stable analog to study NAD-dependent enzyme pathways.

By binding to the active site of these enzymes without being consumed, this compound allows researchers to trap and study the enzyme-cofactor complex, providing a snapshot of the initial binding event.[1][3] This is invaluable for understanding the catalytic mechanisms of sirtuins and other NAD-dependent enzymes.

Conclusion

The replacement of a single oxygen atom with a methylene group in the ribose moiety of NAD+ to create this compound results in a molecule with significantly enhanced chemical stability and resistance to enzymatic degradation. These properties make this compound an indispensable tool for researchers and drug developers. Its ability to act as a stable, non-reactive analog of NAD+ facilitates detailed structural and functional studies of NAD-dependent enzymes, ultimately aiding in the elucidation of their roles in health and disease and in the design of novel therapeutic agents.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Synthesis of this compound and the structures of its ternary complexes with SIRT3 and SIRT5 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Carbanicotinamide adenine dinucleotide: synthesis and enzymological properties of a carbocyclic analogue of oxidized nicotinamide adenine dinucleotide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. carba Nicotinamide Adenine Dinucleotide Phosphate: Robust Cofactor for Redox Biocatalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Carbanicotinamide Adenine Dinucleotide | High Purity [benchchem.com]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

Carba-NAD: An In-depth Technical Guide to a Non-reactive Substrate Analogue

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Carba-NAD (carbanicotinamide adenine dinucleotide), a crucial tool in the study of NAD⁺-dependent enzymes. Due to its unique chemical structure, this compound serves as an unreactive analogue of nicotinamide adenine dinucleotide (NAD⁺), making it an invaluable asset for investigating the roles of NAD⁺ in various biological processes. This guide details its properties, applications, and the experimental protocols for its use.

Core Concepts: The Unreactive Nature of this compound

This compound is a synthetic analogue of NAD⁺ where the ribose moiety of the nicotinamide riboside is replaced by a 2,3-dihydroxycyclopentane ring.[1] This seemingly subtle modification has a profound impact on its chemical reactivity. The substitution of the ribofuranose oxygen with a methylene group renders the glycosidic bond to the nicotinamide ring resistant to enzymatic cleavage.[2][3] This resistance to hydrolysis by NAD⁺-consuming enzymes, such as NAD glycohydrolases, sirtuins, and poly(ADP-ribose) polymerases (PARPs), is the cornerstone of its utility in research.[2][3]

While being catalytically inert in reactions that involve the transfer of the ADP-ribose moiety, this compound often retains the ability to bind to the NAD⁺ binding sites of these enzymes.[3][4] This allows it to act as a competitive inhibitor or a stable ligand for structural and biophysical studies, effectively "trapping" the enzyme in its NAD⁺-bound state.

Quantitative Data Summary

The following tables summarize the available quantitative data on the interaction of this compound and its diastereomer, pseudothis compound, with various NAD⁺-dependent enzymes.

Table 1: Inhibition Constants (Kᵢ and IC₅₀)

| Enzyme | Analogue | Inhibition Type | Kᵢ / IC₅₀ (µM) | Species | Reference(s) |

| CD38 (recombinant) | pseudothis compound | Competitive | 148 | Human | [1][5] |

| CD38 (cell-surface) | pseudothis compound | Competitive | 180 | Human (Jurkat cells) | [1][5] |

| NAD⁺ glycohydrolase | pseudothis compound | Non-competitive | Kᵢs = 47, Kᵢᵢ = 198 | Dog (spleen) | [1][5] |

| CD38 | This compound | No significant inhibition up to 1000 µM | Mouse | [1][5] | |

| cADP-ribose synthetase | This compound | No significant inhibition up to 1000 µM | Aplysia californica | [1][5] | |

| PARP-1 | This compound | Modest inhibition | > 685 | Not specified | [6] |

Table 2: Kinetic Parameters (Kₘ and Vₘₐₓ) for Dehydrogenases

| Enzyme | Substrate | Kₘ | Vₘₐₓ | Conditions | Reference(s) |

| Alcohol Dehydrogenase | This compound | Similar to NAD⁺ | Similar to NAD⁺ | Not specified | [7] |

| Alcohol Dehydrogenase | Ethanol | 9.7 mM | 50 µmoles min⁻¹ | pH 9.0 | [8] |

| Alcohol Dehydrogenase | 2-Propanol | 210 mM | 33 µmoles min⁻¹ | pH 9.0 | [8] |

| Alcohol Dehydrogenase | Ethanol | 21.5 mM | 0.426 (units not specified) | pH 8.0, 25°C | [9] |

Note: Specific Kₘ and Vₘₐₓ values for this compound with various dehydrogenases are not widely reported in the literature. The available data suggests that this compound can act as a substrate for some dehydrogenases with kinetics comparable to NAD⁺.

Experimental Protocols

This section provides detailed methodologies for key experiments utilizing this compound.

Enzyme Inhibition Assay: CD38 Hydrolase Activity

This protocol describes a fluorescence-based assay to determine the inhibitory effect of this compound on the NAD⁺ hydrolase activity of CD38.[10][11][12]

Materials:

-

Recombinant human CD38 enzyme

-

This compound

-

1,N⁶-etheno-NAD⁺ (ε-NAD⁺) as the fluorescent substrate

-

Assay Buffer (e.g., 25 mM Tris-HCl, pH 7.5)

-

96-well black microplate

-

Fluorescence plate reader

Procedure:

-

Prepare Reagents:

-

Prepare a stock solution of this compound in assay buffer.

-

Prepare a working solution of recombinant CD38 in assay buffer.

-

Prepare a working solution of ε-NAD⁺ in assay buffer.

-

-

Assay Setup:

-

To the wells of the 96-well plate, add 50 µL of assay buffer (for blank and no-inhibitor controls) or 50 µL of this compound solution at various concentrations.

-

Add 50 µL of the CD38 enzyme solution to all wells except the blank.

-

Incubate the plate at 37°C for 15 minutes to allow for inhibitor binding.

-

-

Initiate Reaction:

-

Add 100 µL of the ε-NAD⁺ substrate solution to all wells.

-

-

Measurement:

-

Immediately measure the increase in fluorescence intensity (Excitation: 300 nm, Emission: 410 nm) over time in a kinetic mode.

-

-

Data Analysis:

-

Calculate the initial reaction rates (V₀) from the linear portion of the fluorescence versus time plot.

-

Plot the percentage of inhibition against the concentration of this compound to determine the IC₅₀ value.

-

To determine the inhibition constant (Kᵢ), perform the assay with varying concentrations of both ε-NAD⁺ and this compound and analyze the data using Michaelis-Menten and Lineweaver-Burk plots.

-

Sirtuin Activity Assay

This protocol outlines a method to study the interaction of this compound with sirtuins, for example, in a competition assay format to screen for inhibitors.[13][14][15]

Materials:

-

Recombinant human SIRT3 enzyme

-

This compound

-

Fluorogenic sirtuin substrate (e.g., a peptide with an acetylated lysine residue and a fluorescent reporter)

-

NAD⁺

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂)

-

Developer solution (containing a protease to cleave the deacetylated fluorescent product)

-

96-well black microplate

-

Fluorescence plate reader

Procedure:

-

Prepare Reagents:

-

Prepare stock solutions of this compound, SIRT3 substrate, and NAD⁺ in assay buffer.

-

-

Assay Setup:

-

In a 96-well plate, add varying concentrations of a test inhibitor.

-

Add a fixed concentration of this compound to act as a stable NAD⁺ analogue.

-

Add the SIRT3 enzyme to all wells.

-

Incubate at 37°C for 10 minutes.

-

-

Enzymatic Reaction:

-

Initiate the reaction by adding the fluorogenic SIRT3 substrate and NAD⁺.

-

Incubate at 37°C for 30-60 minutes.

-

-

Development:

-

Stop the reaction and initiate fluorescence development by adding the developer solution.

-

Incubate at 37°C for 15 minutes.

-

-

Measurement:

-

Measure the fluorescence intensity (e.g., Excitation: 360 nm, Emission: 460 nm).

-

-

Data Analysis:

-

The degree of inhibition by the test compound can be determined by the reduction in fluorescence, indicating that this compound is displaced from the enzyme's active site.

-

X-Ray Crystallography of Sirtuin-Carba-NAD Complexes

This protocol provides a general workflow for the co-crystallization of a sirtuin enzyme with this compound and a peptide substrate to determine its three-dimensional structure.[3][16][17]

Materials:

-

Purified recombinant SIRT3 or SIRT5 protein

-

This compound

-

Acetylated peptide substrate specific for the sirtuin

-

Crystallization screening solutions

-

Cryoprotectant

-

X-ray diffraction equipment

Procedure:

-

Complex Formation:

-

Incubate the purified sirtuin protein with a molar excess of the acetylated peptide substrate and this compound on ice for at least 30 minutes to allow for complex formation.

-

-

Crystallization Screening:

-

Set up crystallization trials using the vapor diffusion method (hanging or sitting drop) by mixing the protein-ligand complex solution with a variety of crystallization screening solutions.

-

Incubate the crystallization plates at a constant temperature (e.g., 20°C) and monitor for crystal growth.

-

-

Crystal Optimization and Harvesting:

-

Optimize initial crystal hits by refining the concentrations of precipitants, pH, and additives.

-

Carefully harvest well-formed crystals and briefly soak them in a cryoprotectant solution to prevent ice formation during data collection.

-

-

X-ray Diffraction Data Collection:

-

Flash-cool the cryo-protected crystal in a stream of liquid nitrogen.

-

Mount the crystal on a goniometer and collect X-ray diffraction data using a synchrotron or in-house X-ray source.

-

-

Structure Determination and Refinement:

-

Process the diffraction data to determine the unit cell parameters and space group.

-

Solve the crystal structure using molecular replacement with a known sirtuin structure as a search model.

-

Build and refine the atomic model of the sirtuin-peptide-Carba-NAD complex against the experimental data.

-

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate key concepts and workflows related to this compound.

References

- 1. Inhibition of the intrinsic NAD+ glycohydrolase activity of CD38 by carbocyclic NAD analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 2. bohr.winthrop.edu [bohr.winthrop.edu]

- 3. Synthesis of this compound and the structures of its ternary complexes with SIRT3 and SIRT5 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Structures of human sirtuin 3 complexes with ADP-ribose and with this compound+ and SRT1720: binding details and inhibition mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Inhibition of the intrinsic NAD+ glycohydrolase activity of CD38 by carbocyclic NAD analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. NAD+ analog reveals PARP-1 substrate-blocking mechanism and allosteric communication from catalytic center to DNA-binding domains - PMC [pmc.ncbi.nlm.nih.gov]

- 7. carba Nicotinamide Adenine Dinucleotide Phosphate: Robust Cofactor for Redox Biocatalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. agilent.com [agilent.com]

- 9. ijsra.net [ijsra.net]

- 10. Measuring CD38 Hydrolase and Cyclase Activities: 1,N6-Ethenonicotinamide Adenine Dinucleotide (ε-NAD) and Nicotinamide Guanine Dinucleotide (NGD) Fluorescence-based Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 11. bpsbioscience.com [bpsbioscience.com]

- 12. benchchem.com [benchchem.com]

- 13. Measurement of Sirtuin Enzyme Activity Using a Substrate-Agnostic Fluorometric Nicotinamide Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 14. A one-step specific assay for continuous detection of sirtuin 2 activity - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Live-Cell Imaging of Sirtuin Activity Using a One-Step Fluorescence Probe | Springer Nature Experiments [experiments.springernature.com]

- 16. Studying Protein–Ligand Interactions Using X-Ray Crystallography | Springer Nature Experiments [experiments.springernature.com]

- 17. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Binding of Carba-NAD to Sirtuins

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Sirtuins, a class of NAD⁺-dependent protein deacylases, are critical regulators of cellular metabolism, stress responses, and aging. Understanding their catalytic mechanism is paramount for the development of therapeutic modulators. Carba-NAD (cNAD), a non-hydrolyzable analogue of NAD⁺, has emerged as an indispensable tool for these investigations. By replacing the ribosidic oxygen with a methylene group, cNAD acts as an unreactive substrate analogue, effectively trapping sirtuins in a state that mimics the initial enzyme-substrate complex.[1] This guide provides a comprehensive overview of the binding of this compound to various sirtuin isoforms, summarizing key quantitative data, detailing experimental protocols for its study, and visualizing the underlying mechanisms and workflows.

Introduction to this compound as a Mechanistic Probe

The catalytic cycle of sirtuins involves the binding of both an acylated peptide substrate and the cofactor NAD⁺. This is followed by the cleavage of the glycosidic bond in NAD⁺, releasing nicotinamide and forming a key O-alkylamidate intermediate.[2] The reaction completes with the formation of the deacetylated peptide and 2'-O-acetyl-ADP-ribose. Due to the transient nature of the initial NAD⁺-bound complex, studying its structure and dynamics is challenging.

This compound circumvents this issue. Its carbon-for-oxygen substitution at the ribose moiety renders it inert to the nicotinamide displacement reaction that initiates catalysis.[1] This allows researchers to capture high-resolution snapshots of the ternary complex (Sirtuin-Peptide-cNAD), providing critical insights into the substrate recognition and the conformational state of the enzyme immediately before catalysis.[1][2] Structural studies using cNAD have been instrumental in supporting an SN1-like mechanism for the cleavage of the nicotinamide-ribosyl bond, involving an oxocarbenium intermediate.[3]

Quantitative Binding Data

Microscale Thermophoresis (MST) has been a key technique for quantifying the binding affinity of this compound to sirtuins, typically in the context of a ternary complex with an acetylated peptide substrate. The following table summarizes available data for human SIRT3.

| Sirtuin Isoform | Peptide Substrate | Modulator | Binding Affinity (Kd) of this compound | Reference |

| Human SIRT3 | Ac-MnSOD | None | 130 ± 10 µM | [4] |

| Human SIRT3 | Ac-MnSOD | Honokiol (6.25 µM) | 260 ± 20 µM | [4] |

| Human SIRT3 | p53-AMC | None | 150 ± 10 µM | [4] |

| Human SIRT3 | p53-AMC | Honokiol (6.25 µM) | 330 ± 30 µM | [4] |

Note: The data indicates that the modulator Honokiol decreases the binding affinity (increases the Kd) of this compound to the SIRT3-peptide complex.

Structural Insights and Signaling Pathways

X-ray crystallography of sirtuins in complex with this compound and a peptide substrate has revealed the precise interactions that govern substrate binding and position the cofactor for catalysis. These structures provide a static image of the pre-catalytic state.

Sirtuin Catalytic Cycle and the Role of this compound

The following diagram illustrates the NAD⁺-dependent deacetylation mechanism and highlights the step at which this compound stalls the reaction, allowing for structural and biophysical analysis.

References

Methodological & Application

Application Notes and Protocols for Utilizing Carba-NAD in Sirtuin Activity Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sirtuins are a class of NAD⁺-dependent protein deacetylases that play crucial roles in cellular metabolism, stress responses, and aging. Their involvement in various pathological conditions, including cancer, neurodegenerative diseases, and metabolic disorders, has made them attractive targets for drug discovery. Accurate and robust methods for assessing sirtuin activity and identifying modulators are therefore of paramount importance.

Carba-NAD (carbanicotinamide adenine dinucleotide) is a non-hydrolyzable analog of NAD⁺. In this analog, the ribose sugar of the nicotinamide riboside moiety is replaced by a cyclopentane ring. This modification renders this compound resistant to cleavage by sirtuins, effectively stalling the deacetylation reaction. While this property makes it unsuitable for direct measurement of enzymatic turnover, it provides a powerful tool for developing competitive binding assays to screen for sirtuin inhibitors. By forming a stable ternary complex with the sirtuin enzyme and an acetylated peptide substrate, this compound facilitates the identification of compounds that disrupt this interaction.

These application notes provide detailed protocols for employing this compound in sirtuin inhibitor screening assays, primarily focusing on a fluorescence polarization (FP) format. Additionally, we present quantitative data for known sirtuin inhibitors and visualize key sirtuin signaling pathways to provide a comprehensive resource for researchers in this field.

Data Presentation: Quantitative Analysis of Sirtuin Inhibitors

The following tables summarize the inhibitory potency (IC₅₀ values) of various compounds against different sirtuin isoforms. While the specific assay formats may vary between studies, they generally rely on principles of competitive inhibition.

Table 1: IC₅₀ Values of Selected SIRT1 Inhibitors

| Compound | IC₅₀ (µM) | Assay Type/Notes |

| Ex-527 | 0.09 ± 0.03 | Continuous deacetylation assay with non-modified p53-derived peptide[1] |

| Nicotinamide | 68.1 ± 1.8 | Fluorimetric assay |

| Suramin | 0.297 | In vitro deacetylation assay[2] |

| Cambinol | 56 | In vitro deacetylation assay[2] |

Table 2: IC₅₀ Values of Selected SIRT2 Inhibitors

| Compound | IC₅₀ (µM) | Assay Type/Notes |

| AGK2 | 3.5 | In vitro deacetylation assay[3] |

| Suramin | 1.15 | In vitro deacetylation assay[2] |

| Cambinol | 59 | In vitro deacetylation assay[2] |

| Ro 31-8220 | 0.8 | Fluorescent deacetylation assay, competitive with NAD⁺ |

Table 3: IC₅₀ Values of Selected SIRT3 Inhibitors

| Compound | IC₅₀ (µM) | Assay Type/Notes |

| Ex-527 | 22.4 ± 2.7 | Continuous deacetylation assay with non-modified ACS2-derived peptide[1] |

| Nicotinamide | 36.7 ± 1.3 | Fluorimetric assay |

| ELT-11c | 0.004 | Encoded Library Technology (ELT) screen[4] |

Table 4: IC₅₀ Values of Selected SIRT5 Inhibitors

| Compound | IC₅₀ (µM) | Assay Type/Notes |

| Suramin | 22 | In vitro deacetylation assay[2] |

| Compound 47 | 0.210 | Competitive against a succinylated substrate |

| Compound 58 | 0.310 | Acylated substrate-competitive inhibitor |

Experimental Protocols

Protocol 1: Sirtuin Inhibitor Screening using Fluorescence Polarization (FP)

This protocol describes a competitive binding assay to identify inhibitors of sirtuin enzymes using this compound and a fluorescently labeled peptide substrate. The principle lies in the change in polarization of emitted light from a fluorescent probe. A small, fluorescently labeled peptide tumbles rapidly in solution, resulting in low fluorescence polarization. When bound to the larger sirtuin-Carba-NAD complex, its tumbling is restricted, leading to an increase in polarization. Test compounds that inhibit the binding of the peptide to the sirtuin complex will result in a decrease in fluorescence polarization.

Materials:

-

Purified recombinant sirtuin enzyme (e.g., SIRT1, SIRT2, or SIRT3)

-

This compound

-

Fluorescently labeled acetylated peptide substrate (e.g., a p53-derived peptide with a fluorescein or TAMRA label)

-

Assay Buffer: 50 mM Tris-HCl (pH 8.0), 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂

-

Test compounds dissolved in DMSO

-

Black, low-volume 384-well microplates

-

Fluorescence plate reader capable of measuring fluorescence polarization

Procedure:

-

Reagent Preparation:

-

Prepare a 2X stock solution of the sirtuin enzyme and this compound in Assay Buffer. The final concentration of the sirtuin enzyme should be in the low nanomolar range (e.g., 10-50 nM), and the final concentration of this compound should be in the low micromolar range (e.g., 1-10 µM). The optimal concentrations should be determined empirically for each sirtuin-peptide pair.

-

Prepare a 2X stock solution of the fluorescently labeled peptide in Assay Buffer. The final concentration should be in the low nanomolar range (e.g., 5-20 nM) and should be optimized to give a stable and robust FP signal.

-

Prepare serial dilutions of the test compounds in DMSO. Then, dilute these stocks into Assay Buffer to create a 4X working solution. The final DMSO concentration in the assay should not exceed 1%.

-

-

Assay Protocol:

-

Add 5 µL of the 4X test compound solution to the wells of a 384-well plate. For control wells, add 5 µL of Assay Buffer with the corresponding DMSO concentration.

-

Add 10 µL of the 2X sirtuin/Carba-NAD solution to all wells.

-

Mix the plate gently on a plate shaker for 1 minute.

-

Incubate the plate at room temperature for 15-30 minutes to allow for the binding of the test compounds to the sirtuin.

-

Add 5 µL of the 2X fluorescently labeled peptide solution to all wells to initiate the binding reaction.

-

Mix the plate gently on a plate shaker for 1 minute.

-

Incubate the plate at room temperature for 60-120 minutes, protected from light, to allow the binding to reach equilibrium.

-

Measure the fluorescence polarization on a plate reader using appropriate excitation and emission wavelengths for the chosen fluorophore (e.g., 485 nm excitation and 535 nm emission for fluorescein).

-

-

Data Analysis:

-

The fluorescence polarization (P) is calculated using the following formula: P = (I_parallel - G * I_perpendicular) / (I_parallel + G * I_perpendicular) where I_parallel is the intensity of the emitted light parallel to the excitation light plane, I_perpendicular is the intensity of the emitted light perpendicular to the excitation light plane, and G is the G-factor of the instrument.

-

Determine the percent inhibition for each test compound concentration relative to the high (no inhibitor) and low (no enzyme) controls.

-

Plot the percent inhibition as a function of the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

-

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

References

- 1. Ex-527 inhibits Sirtuins by exploiting their unique NAD+-dependent deacetylation mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Sirtuin activators and inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Current Trends in Sirtuin Activator and Inhibitor Development - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Sirtuin activators and inhibitors: Promises, achievements, and challenges - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Carba-NAD in X-ray Crystallography

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carba-NAD, a synthetic analog of nicotinamide adenine dinucleotide (NAD+), serves as an invaluable tool in the field of X-ray crystallography for structural biology and drug discovery. In this compound, the ribose moiety linked to the nicotinamide is replaced by a carbocyclic sugar. This modification renders the molecule resistant to enzymatic cleavage by NAD+-consuming enzymes, making it a stable mimic of the natural cofactor.[1][2][3][4][5][6][7][8] This inert nature allows for the trapping of enzyme-substrate or enzyme-inhibitor complexes in a state suitable for crystallization and subsequent high-resolution structural determination. These "snapshots" of molecular interactions provide critical insights into enzyme mechanisms, substrate recognition, and the binding modes of potential therapeutic agents.

This document provides detailed application notes and experimental protocols for the use of this compound in X-ray crystallography, with a focus on its successful application in elucidating the structures of sirtuins.

Key Applications of this compound in X-ray Crystallography

-

Trapping Enzyme-Ligand Complexes: this compound's resistance to hydrolysis allows researchers to form stable ternary complexes of NAD+-dependent enzymes, their substrates (or substrate analogs), and the this compound cofactor. This has been particularly successful for the sirtuin family of deacetylases.

-

Elucidating Catalytic Mechanisms: By providing a stable representation of the cofactor-bound state, this compound has been instrumental in understanding the deacetylation mechanism of sirtuins like SIRT3 and SIRT5.[1][2][3][7][8] The resulting crystal structures reveal the precise coordination of the substrate and cofactor within the active site.

-

Structure-Based Drug Design: The high-resolution crystal structures of enzyme-Carba-NAD-ligand complexes provide a detailed blueprint for the design and optimization of small molecule inhibitors or activators. For example, the structure of SIRT3 in complex with this compound and the activator SRT1720 has revealed a novel inhibitor binding site and mechanism.[9]

-

Comparative Structural Analysis: this compound can be used to compare the cofactor binding modes across different members of an enzyme family, highlighting subtle differences that can be exploited for the development of selective inhibitors.

Case Study: Sirtuin Deacetylation

Sirtuins are a class of NAD+-dependent deacetylases that play crucial roles in metabolism, aging, and cancer. The use of this compound has been pivotal in capturing the ternary complexes of human SIRT3 and SIRT5 with their respective peptide substrates. The resulting crystal structures (PDB IDs 4FVT and 4G1C) have provided unprecedented views of the sirtuin active site with both substrate and a cofactor mimic bound, revealing key interactions that drive catalysis.[1][2][3][6][7][8][10][11][12]

Sirtuin Deacetylation Signaling Pathway

The following diagram illustrates the key steps in the sirtuin-mediated deacetylation reaction, which is halted by the use of this compound, allowing for structural studies of the initial enzyme-substrate-cofactor complex.

Caption: Sirtuin deacetylation pathway trapped by this compound.

Quantitative Data Summary

The following tables summarize the crystallographic data for key structures obtained using this compound.

Table 1: Crystallographic Data for Sirtuin-Carba-NAD Complexes

| PDB ID | Protein | Ligands | Resolution (Å) | R-work | R-free |

| 4FVT [3][12] | Human SIRT3 | Acetylated ACS2 peptide, this compound | 2.47 | 0.202 | 0.249 |

| 4G1C [10][11] | Human SIRT5 | Succinylated IDH2 peptide, this compound | 1.94 | 0.194 | 0.242 |

Experimental Protocols

The following are generalized protocols for the use of this compound in X-ray crystallography, based on published methodologies for sirtuins. Researchers should optimize these protocols for their specific target protein.

Protocol 1: Protein Expression and Purification

This protocol is based on the expression of human SIRT3 (residues 118-399) in E. coli.

-

Cloning and Expression:

-

Clone the gene of interest (e.g., human SIRT3-(118–399)) into a suitable expression vector, such as a modified pET21b vector with an N-terminal hexahistidine tag and a TEV protease cleavage site.[13]

-

Transform the expression plasmid into a suitable E. coli strain (e.g., BL21-Gold(DE3)).[13]

-

Grow the cells in LB medium containing the appropriate antibiotic at 37°C with shaking until the OD600 reaches 0.6-0.8.[13]

-

Induce protein expression with an appropriate inducer (e.g., IPTG) and continue to grow the cells at a lower temperature (e.g., 18°C) overnight.

-

-

Cell Lysis and Initial Purification:

-

Harvest the cells by centrifugation.

-